molecular formula C18H18FN3O2 B2784905 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide CAS No. 342615-43-4

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2784905
CAS RN: 342615-43-4
M. Wt: 327.359
InChI Key: PAPUMILVQPEKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN3O2 and its molecular weight is 327.359. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Anticancer Properties

Research has identified derivatives related to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide with significant antifungal and anticancer activities. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been discovered as potent fungicidal agents against various Candida species, showing in vivo efficacy in reducing fungal loads in systemic Candida albicans infections. These findings suggest potential applications in developing antifungal treatments (D. Bardiot et al., 2015).

Moreover, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for their antitumor activities against several cancer cell lines. These compounds exhibited moderate to high levels of antitumor activities, comparable to 5-fluorouracil, suggesting their potential as anticancer agents (Yilin Fang et al., 2016).

Anticonvulsant Activity

A series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides were designed, synthesized, and evaluated for their anticonvulsant activity. The compounds 9c and 8c showed the highest anticonvulsant activities in experimental mice, indicating the potential application of similar compounds in epilepsy treatment (M. Ibrahim et al., 2013).

Antimicrobial and Anticancer Effects

New substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides were synthesized and exhibited promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Additionally, some of these compounds showed appreciable antifungal activity. Their anticancer effects were evaluated against three cancer lines, revealing significant cytotoxic agents, particularly benzylamines and sulpha derivatives (Hany E. A. Ahmed et al., 2018).

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPUMILVQPEKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-fluorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.